molecular formula C13H23N3O B5650859 (3R,4S)-3,4-dimethyl-1-(3-pyrazol-1-ylpropyl)piperidin-4-ol

(3R,4S)-3,4-dimethyl-1-(3-pyrazol-1-ylpropyl)piperidin-4-ol

Cat. No.: B5650859
M. Wt: 237.34 g/mol
InChI Key: OWMUXKFWPKTUMZ-OLZOCXBDSA-N
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Description

(3R,4S)-3,4-dimethyl-1-(3-pyrazol-1-ylpropyl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. This compound features a piperidine ring substituted with methyl groups and a pyrazole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-dimethyl-1-(3-pyrazol-1-ylpropyl)piperidin-4-ol typically involves multi-step organic reactions. One possible route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as a diketone or an amino alcohol, the piperidine ring can be formed through cyclization reactions.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be attached through nucleophilic substitution reactions, where a pyrazole derivative reacts with a suitable leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol.

    Substitution: The pyrazole moiety can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of the alcohol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in studying receptor interactions or enzyme inhibition.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-dimethyl-1-(3-pyrazol-1-ylpropyl)piperidin-4-ol would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3,4-dimethylpiperidine: Lacks the pyrazole moiety, which may result in different biological activity.

    1-(3-pyrazol-1-ylpropyl)piperidine: Lacks the methyl groups, potentially affecting its chemical reactivity and biological interactions.

Uniqueness

The presence of both the pyrazole moiety and the methyl groups in (3R,4S)-3,4-dimethyl-1-(3-pyrazol-1-ylpropyl)piperidin-4-ol may confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.

Properties

IUPAC Name

(3R,4S)-3,4-dimethyl-1-(3-pyrazol-1-ylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-12-11-15(10-5-13(12,2)17)7-4-9-16-8-3-6-14-16/h3,6,8,12,17H,4-5,7,9-11H2,1-2H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMUXKFWPKTUMZ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)CCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)CCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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